molecular formula C14H21NO2 B1488792 (1-(4-Ethoxybenzyl)pyrrolidin-3-yl)methanol CAS No. 1456136-73-4

(1-(4-Ethoxybenzyl)pyrrolidin-3-yl)methanol

Cat. No. B1488792
CAS RN: 1456136-73-4
M. Wt: 235.32 g/mol
InChI Key: JGDNDCWLVQFOOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as EPPM, often involves ring construction from different cyclic or acyclic precursors . The pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of EPPM includes a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is known to adopt a half-chair conformation .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a core structure in “(1-(4-Ethoxybenzyl)pyrrolidin-3-yl)methanol”, is a versatile scaffold in drug discovery. It’s widely used by medicinal chemists to create compounds for treating human diseases due to its ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This compound can be used to synthesize selective androgen receptor modulators (SARMs), optimizing structures for better pharmacokinetic profiles .

Biological Activity Profiling

Pyrrolidine derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects . The compound could be used to develop new bioactive agents with these properties, potentially leading to the treatment of various infections and diseases.

Stereoselective Synthesis

The stereogenicity of carbons in the pyrrolidine ring allows for the creation of different stereoisomers. These isomers can have diverse biological profiles due to their different binding modes to enantioselective proteins . This feature is crucial for synthesizing enantiomerically pure compounds in pharmaceuticals.

Structural Diversity in Heterocyclic Chemistry

Heterocyclic compounds containing the pyrrolidine ring are essential in the discovery of novel drugs. They serve as intermediates in medicinal and organic chemistry, providing structural diversity and aiding in the synthesis of various alkaloids and unusual β-amino acids .

Crystallography and Material Science

The crystal structure of phenyl (pyrrolidin-1-yl)methanone derivatives, which are closely related to the compound , has been elucidated. This information is valuable for understanding the material properties and designing new materials with desired physical and chemical characteristics .

Pharmacokinetics and ADME/Tox

The introduction of heteroatomic fragments, such as the pyrrolidine ring, in drug molecules is a strategic choice to modify physicochemical parameters and achieve optimal ADME/Tox results for drug candidates . This compound could be used to improve the pharmacokinetic profile of new drug candidates.

Agrochemical Applications

Nitrogen-containing heterocyclic compounds, like pyrrolidine derivatives, have significant applications in agrochemistry. They can be used to develop new pesticides or herbicides with enhanced efficacy and selectivity .

Synthetic Methodologies

The compound can be utilized in various synthetic strategies, either by constructing the pyrrolidine ring from different cyclic or acyclic precursors or by functionalizing preformed pyrrolidine rings. These methodologies are fundamental for the synthesis of complex molecules in organic chemistry .

Mechanism of Action

properties

IUPAC Name

[1-[(4-ethoxyphenyl)methyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-17-14-5-3-12(4-6-14)9-15-8-7-13(10-15)11-16/h3-6,13,16H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDNDCWLVQFOOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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